Mono-methyl terephthalate
Description
Contextualization within Terephthalate (B1205515) Chemistry and Derivatives Research
Mono-methyl terephthalate is a pivotal molecule within the broader field of terephthalate chemistry. Terephthalates are a class of chemical compounds derived from terephthalic acid, a dicarboxylic acid. MMT serves as a crucial intermediate in the production of other significant terephthalate derivatives, most notably dimethyl terephthalate (DMT) and purified terephthalic acid (PTA). innospk.com These two compounds are the primary building blocks for the synthesis of polyethylene (B3416737) terephthalate (PET), a widely used polyester (B1180765) in packaging and textiles. innospk.comyoutube.com
The chemistry of terephthalates is central to the polymer industry. The formation of ester bonds is a key process, and MMT's structure, with its reactive carboxylic acid and ester groups, makes it an important player in these reactions. innospk.comcymitquimica.com Research into terephthalate derivatives often involves the synthesis and modification of compounds like MMT to create polymers with specific properties, such as enhanced thermal stability or biodegradability. innospk.com Furthermore, MMT and its related compounds are subjects of study in the development of more sustainable chemical processes, including the chemical recycling of PET waste. chemistryviews.orgnih.gov
Historical Perspectives on its Role as a Key Intermediate in Chemical Synthesis
Historically, the synthesis of polyethylene terephthalate (PET) has been a major driver for the production and research of terephthalate intermediates. Initially, PET production primarily utilized dimethyl terephthalate (DMT) and ethylene (B1197577) glycol. google.comepa.gov In the DMT-based process, this compound is an essential intermediate. The process involves the esterification of terephthalic acid with methanol (B129727), which can proceed in a stepwise manner, forming MMT before being further esterified to DMT. scranton.educhemdad.com
The transesterification method, another route to PET, also highlights the importance of terephthalate esters. In this process, DMT reacts with ethylene glycol to form bis(2-hydroxyethyl) terephthalate (BHET), with methanol as a byproduct. youtube.com While direct esterification of purified terephthalic acid (PTA) with ethylene glycol is now more common for large-scale PET production, the historical significance of the DMT route underscores the foundational role of intermediates like MMT. google.comd-nb.info Beyond PET, MMT has been used in the synthesis of other polymers, such as thermoplastic polyester elastomers. nih.gov
Current Research Landscape and Emerging Academic Significance
The academic significance of this compound is currently experiencing a resurgence, largely driven by the global focus on creating a circular economy for plastics. A significant area of research is the chemical recycling of PET waste. chemistryviews.org Catalytic depolymerization of PET can yield its constituent monomers, including terephthalic acid and, under certain conditions, this compound. chemistryviews.orgnih.govosti.gov For instance, researchers have demonstrated that zirconium-based metal-organic frameworks (MOFs) can catalyze the degradation of PET into terephthalic acid and MMT. chemistryviews.orgnih.govosti.gov
This research is critical for developing sustainable methods to manage plastic waste, transforming it back into valuable chemical feedstock. nih.gov The ability to selectively produce MMT from PET opens up new avenues for upcycling plastic waste into different types of polymers or other high-value chemicals. researchgate.net Furthermore, MMT is being investigated for its role in the synthesis of novel materials, including its use in creating biodegradable polyesters and its applications in the pharmaceutical industry. innospk.comcymitquimica.com
Theoretical Frameworks Underpinning this compound Reactivity
The reactivity of this compound is governed by the principles of organic chemistry, particularly the chemistry of carboxylic acids and esters. The presence of both functional groups on the same molecule allows it to undergo a variety of reactions. cymitquimica.com
Key reactions involving MMT include:
Esterification: The carboxylic acid group can be esterified with an alcohol to form a diester.
Hydrolysis: The methyl ester group can be hydrolyzed back to a carboxylic acid. cymitquimica.com
Transesterification: The methyl ester can react with another alcohol to form a different ester. cymitquimica.com
Polymerization: As a bifunctional molecule, it can participate in condensation polymerization reactions to form polyesters. cymitquimica.com
Theoretical studies, such as those employing density functional theory (DFT), are used to understand the mechanisms of these reactions at a molecular level. researchgate.net For example, computational models can elucidate the reaction pathways for the catalytic depolymerization of PET, showing how catalysts interact with the polymer chain to cleave ester bonds and form products like MMT. researchgate.net These theoretical frameworks are essential for designing more efficient catalysts and optimizing reaction conditions for both the synthesis and degradation of terephthalate-based polymers. Understanding the electronic structure and reactivity of MMT provides a foundation for developing new applications and more sustainable chemical processes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7O4- |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1 |
InChI Key |
REIDAMBAPLIATC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Mono Methyl Terephthalate and Its Analogues
Esterification Strategies for Selective Mono-methylation of Terephthalic Acid
The direct esterification of terephthalic acid is a primary route for MMT synthesis. However, achieving selective mono-methylation while minimizing the formation of the diester byproduct, dimethyl terephthalate (B1205515) (DMT), requires precise control over reaction conditions and catalyst selection.
Catalytic Approaches in Mono-esterification
Various catalysts have been investigated to enhance the efficiency and selectivity of the mono-esterification of terephthalic acid. Metallo-organic compounds, such as butylhydroxyoxo-stannane (BuSnOOH) and tetrabutyl titanate [Ti(OBu)4], have been studied for the mono-esterification of terephthalic acid with diols. researchgate.net The reaction order for terephthalic acid was found to be dependent on the catalyst used. researchgate.net
Acid catalysts are also commonly employed. Sulfuric acid or p-toluenesulfonic acid (p-TSA) can catalyze the esterification at temperatures between 120–180°C. The use of ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate, has been shown to improve reactivity by increasing the solubility of terephthalic acid. In one study, using an ionic liquid with an 8:1 molar ratio of tert-butyl alcohol to terephthalic acid at 120°C for 2 hours resulted in 99% conversion with 97% catalyst recovery.
Zeolite catalysts, considered eco-friendly solid acids, have also been explored for the esterification of terephthalic acid with methanol (B129727) to produce DMT, where MMT is a key intermediate. mdpi.com Among various zeolites, β zeolite demonstrated high catalytic performance. mdpi.com The main byproduct in these reactions is often MMT, indicating the potential for optimizing conditions to favor its formation. mdpi.com
| Catalyst Type | Example Catalyst | Key Findings |
| Metallo-organic | Butylhydroxyoxo-stannane (BuSnOOH), Tetrabutyl titanate [Ti(OBu)4] | Reaction order for terephthalic acid is catalyst-dependent. researchgate.net |
| Acid Catalyst | Sulfuric acid, p-toluenesulfonic acid (p-TSA) | Effective at lower temperatures (120–180°C). |
| Ionic Liquid | Triethylammonium hydrogen sulfate | Enhances terephthalic acid solubility, leading to high conversion (99%). |
| Zeolite | β zeolite | Shows excellent catalytic performance in the esterification of terephthalic acid, with MMT as a primary intermediate. mdpi.com |
Non-catalytic Routes and Reaction Optimization
Non-catalytic methods for the selective synthesis of mono-alkyl esters of terephthalic acid have been developed to avoid catalyst-related issues such as product contamination and alcohol dehydration. google.comgoogle.com One such method involves heating terephthalic acid with an excess of an alkanol (with 1 to 4 carbon atoms) in the liquid phase at high temperatures (250 to 300°C) and pressures (25 to 590 atmospheres). google.com This process allows for the selective formation of the monoalkyl ester. google.com For instance, reacting terephthalic acid with n-butanol at a molar ratio of about 1:6 to 1:20 at approximately 250°C under pressure can yield mono-n-butyl terephthalate. google.com The reaction time is a critical parameter to control, as prolonged heating can favor the formation of the diester. A key advantage of this approach is the avoidance of alcohol loss, which can be significant in acid-catalyzed reactions. google.comgoogle.com
Hydrolysis of Dimethyl Terephthalate for Mono-methyl Terephthalate Production
An alternative and widely used method for producing MMT is the controlled partial hydrolysis of dimethyl terephthalate (DMT). researchgate.netresearchgate.netjst.go.jp This process involves the cleavage of one of the two ester groups in DMT.
Controlled Hydrolysis Techniques
The hydrolysis of DMT to terephthalic acid (TPA) proceeds in two steps, with MMT as the intermediate. researchgate.netjst.go.jp The first step, the conversion of DMT to MMT, is relatively fast and irreversible, while the second step, the hydrolysis of MMT to TPA, is slower and reversible. researchgate.netjst.go.jpresearchgate.net To selectively produce MMT, the reaction conditions must be carefully controlled.
The hydrolysis is typically carried out in a basic medium, for example, by treating DMT with one equivalent of aqueous potassium hydroxide (B78521) (KOH) in methanol at reflux. researchgate.net Subsequent acidification precipitates the MMT. Research has shown that using a potassium hydroxide to dimethyl terephthalate ratio of 0.97 can lead to high yields of crude MMT. researchgate.net The process can also be catalyzed by substances like zinc acetate, which promotes the reaction rate. researchgate.netjst.go.jp The reaction is often conducted in a batch reactor at elevated temperatures and pressures. researchgate.netjst.go.jpgoogle.com For instance, hydrolysis can be performed in multiple stages at temperatures between 140°C and 350°C. google.comgoogle.com
| Reaction Parameter | Condition | Outcome |
| Reactant Ratio | KOH/DMT ratio of 0.97 | High yield of crude MMT. researchgate.net |
| Temperature | 140 - 350°C | Controls the rate of hydrolysis. google.comgoogle.com |
| Catalyst | Zinc acetate | Promotes the reaction rate. researchgate.netjst.go.jp |
Enzymatic Hydrolysis Pathways
Enzymatic hydrolysis presents a greener alternative to chemical methods for MMT production. Enzymes, such as lipases and PET hydrolases (PETases), can catalyze the breakdown of PET and its derivatives under mild conditions. researchgate.net During the enzymatic hydrolysis of PET, MMT is formed as a degradation product alongside other compounds like mono(2-hydroxyethyl) terephthalate (MHET). researchgate.net
For instance, a sequential biocatalytic process using lipase (B570770) from Aspergillus niger has been developed for the decomposition of bis(2-hydroxyethyl)terephthalate (BHET), a model molecule for PET recycling. researchgate.net This process can yield both terephthalic acid and MMT. researchgate.net In another approach, microorganisms like Ideonella sakaiensis produce enzymes (PETase and MHETase) that can degrade PET into its monomers, including terephthalic acid and ethylene (B1197577) glycol, with MHET as a key intermediate. rsc.org While the primary goal is often complete depolymerization, controlling the enzymatic reaction could allow for the isolation of intermediates like MMT.
Novel Synthetic Routes and Green Chemistry Principles in this compound Synthesis
Recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing MMT and its analogs. These efforts align with the principles of green chemistry, aiming to reduce waste, use renewable feedstocks, and employ milder reaction conditions.
One novel approach involves the synthesis of a dimethyl terephthalate-like monomer from renewable eugenol. scispace.com This multi-step process includes Williamson etherification, esterification, and a thiol-ene reaction, with each step achieving excellent yields under mild conditions. scispace.com Although this produces a DMT analog, the principles could be adapted for mono-ester synthesis.
Furthermore, the synthesis of siloxane analogues of PET has been reported, involving the aerobic oxidation of p-tolylsiloxanes to p-carboxyphenylsiloxanes. researchgate.net These can then be esterified to produce monomeric methyl esters with high yields, demonstrating the potential for creating novel MMT analogues with unique properties. researchgate.net
Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies
The synthesis of deuterated or isotopically labeled this compound (MMT) is a critical tool for elucidating reaction mechanisms, particularly in the context of polymer degradation and metabolic studies. The introduction of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows researchers to trace the fate of specific atoms or molecular fragments through complex chemical or biological transformations.
One of the primary applications for isotopically labeled MMT is in understanding the degradation pathways of polyethylene (B3416737) terephthalate (PET). By using deuterated reagents, researchers can track the origin of hydrogen atoms in the resulting degradation products. For instance, in studies of PET degradation, the use of deuterated methanol (CD₃OD) or deuterated water (D₂O) can help distinguish between different proposed mechanisms, such as β-scission or hydrogenolysis. osti.gov The presence and location of deuterium in the MMT and terephthalic acid (TPA) products, as determined by techniques like nuclear magnetic resonance (NMR) spectroscopy, provide direct evidence for the reaction pathway. osti.gov
Similarly, isotopically labeled MMT serves as an essential internal standard in quantitative analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). kau.edu.sa The use of a labeled standard, which has nearly identical chemical and physical properties to the analyte but a different mass, allows for accurate quantification by correcting for variations in sample preparation and instrument response. kau.edu.sa For example, ¹³C-labeled MMT can be used to precisely measure the levels of MMT in biological samples, which is important for assessing human exposure to terephthalates. kau.edu.sa
The synthesis of these labeled compounds often involves adapting existing synthetic routes to incorporate the isotope at a specific position. For example, deuterated trimethylsulfoxonium (B8643921) chloride has been used to introduce deuterium labels into polyethylene chains. nist.gov While specific protocols for the direct synthesis of deuterated MMT are not extensively detailed in the provided search results, the general principles of isotopic labeling are well-established. ornl.govchemie-brunschwig.ch These methods often involve the use of commercially available labeled starting materials, such as deuterated methanol, in standard esterification or transesterification reactions. ornl.govbg.ac.rs
Scale-Up Considerations in Laboratory and Pilot-Scale Synthesis
The transition of this compound (MMT) synthesis from the laboratory to pilot and near-commercial scales presents several challenges that require careful consideration of various process parameters. researchgate.net MMT is a key intermediate in the production of dimethyl terephthalate (DMT) and purified terephthalic acid (PTA), which are monomers for PET plastic. guidechem.commdpi.comnih.gov It is also a product of PET degradation. rsc.orgchemistryviews.org The successful scale-up of MMT synthesis is crucial for developing efficient chemical recycling processes for PET waste. nhsjs.comd-nb.info
Key parameters that need to be optimized during scale-up include reaction temperature, pressure, reaction time, and the ratio of reactants and catalysts. researchgate.netmdpi.com In a laboratory setting, these parameters can be precisely controlled in small reaction vessels. However, on a larger scale, issues such as heat and mass transfer become more significant. researchgate.net For instance, the heat generated during an exothermic reaction may be difficult to dissipate in a large reactor, potentially leading to temperature gradients and side reactions that reduce the yield and purity of MMT. researchgate.net
The choice of reactor design is also critical for successful scale-up. While batch reactors are common in laboratory synthesis, continuous or semi-batch reactors may be more suitable for pilot-scale production to improve efficiency and consistency. nhsjs.comd-nb.info The mixing efficiency within the reactor is another important factor, as inadequate mixing can lead to localized "hot spots" and incomplete reactions. researchgate.net
Furthermore, the purification of MMT at a larger scale requires robust and efficient separation techniques. researchgate.net Crystallization is a common method for purifying DMT, an ester closely related to MMT, on a pilot scale. d-nb.info This process can effectively remove impurities and unreacted starting materials. d-nb.info The choice of solvent and the control of crystallization conditions are critical for obtaining high-purity MMT. researchgate.net
The table below summarizes some of the key considerations and challenges in scaling up MMT synthesis.
| Parameter | Laboratory-Scale Considerations | Pilot-Scale Challenges & Strategies |
| Heat Transfer | Easily controlled with heating mantles or oil baths. | Potential for temperature gradients and "hot spots." Requires efficient reactor cooling systems and careful monitoring. researchgate.net |
| Mass Transfer | Generally efficient due to small volumes and good mixing. | Inefficient mixing can lead to incomplete reactions and by-product formation. Requires optimized stirrer design and agitation speed. researchgate.net |
| Reactor Type | Typically batch reactors (e.g., Schlenk flasks). nist.gov | May require transition to continuous or semi-batch reactors for improved efficiency and consistency. nhsjs.com |
| Reaction Time | Often determined by monitoring reaction completion via techniques like TLC or GC. | Requires careful optimization to maximize throughput without sacrificing yield or purity. mdpi.com |
| Purification | Often achieved by column chromatography or simple recrystallization. bg.ac.rs | Requires scalable purification methods like melt crystallization or multi-stage distillation to handle larger volumes and ensure high purity. d-nb.info |
| Safety | Handling of small quantities of chemicals. | Increased risks associated with handling large volumes of flammable solvents and potentially hazardous reagents. Requires robust safety protocols and equipment. researchgate.net |
Elucidation of Chemical Reactivity and Reaction Mechanisms of Mono Methyl Terephthalate
Ester Hydrolysis and Transesterification Reactions
The ester group in mono-methyl terephthalate (B1205515) is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These reactions are fundamental to the chemical recycling of polyethylene (B3416737) terephthalate (PET), where MMT is a primary intermediate. nih.gov
Kinetic and Thermodynamic Studies of Hydrolysis
The hydrolysis of the methyl ester in MMT yields terephthalic acid (TPA) and methanol (B129727). This reaction is the second and often rate-limiting step in the complete hydrolysis of dimethyl terephthalate (DMT) to TPA. researchgate.net
Kinetic Studies: The hydrolysis of MMT to TPA is a reversible reaction that is relatively slow compared to the initial hydrolysis of DMT to MMT. researchgate.net Kinetic models have been developed to describe this process, particularly in the context of catalyst-free hydrolysis under elevated temperatures and pressures. The reaction is influenced by factors such as temperature and the removal of the methanol byproduct, which can shift the equilibrium towards the products. researchgate.net
In studies of DMT hydrolysis, the activation energy for the second step, the conversion of MMT to TPA, has been calculated.
| Reaction Step | Activation Energy (Ea) | Conditions | Reference |
| MMT → TPA | 64 kJ mol⁻¹ | Batch reactor, with methanol removal | researchgate.net |
This table presents the activation energy for the hydrolysis of mono-methyl terephthalate to terephthalic acid.
The electronic effect of the deprotonated carboxylate group in MMT can influence the rate of the ester hydrolysis, making it distinct from the hydrolysis of the parent diester, DMT.
Mechanistic Pathways of Transesterification with Various Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For MMT, this involves the reaction of its methyl ester group with another alcohol to form a new terephthalate monoester and methanol. The reaction can be catalyzed by acids, bases, or enzymes. nih.govwikipedia.org
The general mechanism for transesterification proceeds through a nucleophilic acyl substitution pathway. rsc.org In this mechanism, the carbonyl carbon of the ester is attacked by the nucleophilic alcohol, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate can then collapse, eliminating the original methoxide (B1231860) group to yield the new ester. masterorganicchemistry.com
Base-Catalyzed Transesterification: A base, such as an alkoxide, removes a proton from the reacting alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Transesterification: An acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a neutral alcohol molecule. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using a large excess of the reactant alcohol as the solvent. masterorganicchemistry.com
Biologically-Mediated Transesterification: Specific enzymes can also catalyze transesterification. For example, the bacterial strain Pasteurella multocida Sa has been shown to mediate the transesterification of MMT with ethanol (B145695). nih.gov In this process, MMT, an intermediate from DMT degradation, reacts with ethanol to form mono-ethyl terephthalate (MET), demonstrating a novel biochemical pathway. nih.gov
Carboxylic Acid Reactivity: Derivatization and Functionalization
The carboxylic acid group of MMT provides a second site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as amidation and conversion to acyl halides. rsc.org
Amidation and Peptide Coupling Analogues
The carboxylic acid moiety of MMT can be converted into an amide bond, a reaction analogous to peptide coupling. This is typically achieved by activating the carboxylic acid followed by reaction with an amine.
Ammonolysis: The reaction with ammonia, known as ammonolysis, converts the carboxylic acid group into a primary amide. For example, potassium monomethyl terephthalate can be treated with aqueous ammonium (B1175870) hydroxide (B78521) to yield terephthalamic acid (4-carbamoylbenzoic acid).
Peptide Coupling: Standard coupling reagents used in peptide synthesis can be employed to form amides from MMT and various amines. In a documented example, MMT was coupled with p-azidoaniline using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This reaction, carried out in dichloromethane (B109758) at room temperature, yielded the corresponding amide product in 98% yield. rsc.org
The kinetics of a related reaction, the ammonolysis of dimethyl terephthalate (DMT) to methyl 4-carbamoylbenzoate (the mono-amide), have been studied, providing insight into the reactivity. acs.org
| Reaction Step | Pseudo First-Order Rate Constant (k') at 100°C | Activation Energy (Ea) | Reference |
| DMT → MCB* | 0.25 ± 0.02 h⁻¹ | 27.9 ± 2.2 kJ/mol | acs.org |
This table shows kinetic data for the formation of methyl 4-carbamoylbenzoate (MCB) from the ammonolysis of dimethyl terephthalate, a reaction analogous to the amidation of MMT.
Formation of Acyl Halides and Anhydrides
The carboxylic acid group of MMT can be converted into more reactive functional groups like acyl halides and anhydrides, which are valuable synthetic intermediates.
Acyl Halide Formation: Monoesters of terephthalic acid, such as MMT, can be converted into their corresponding monoacid chlorides. This transformation is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride. cu.edu.eglibretexts.org The resulting compound, 4-(chloroformyl)benzoic acid methyl ester, is a highly reactive intermediate that can be used in a variety of subsequent reactions, such as the synthesis of esters and amides. cu.edu.eg
Anhydride (B1165640) Formation: While specific examples of anhydride formation starting directly from isolated MMT are not prevalent in the reviewed literature, it is a standard transformation for carboxylic acids. Symmetrical or mixed anhydrides could theoretically be formed from MMT by reacting it with an acyl halide or another carboxylic acid under dehydrating conditions. These anhydrides would serve as activated forms of the carboxylic acid, useful for acylation reactions.
Decarboxylation and Ester Cleavage Mechanisms
Under certain conditions, MMT can undergo decarboxylation or have its ester linkage cleaved through mechanisms other than hydrolysis or transesterification.
Decarboxylation: Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids like MMT, this typically requires harsh conditions, such as high temperatures. wikipedia.org The decarboxylation of the parent compound, terephthalic acid, to produce benzene (B151609) is known to occur when its salt is heated strongly with a substance like calcium oxide or sodium hydroxide. It is plausible that MMT would undergo decarboxylation of its free carboxylic acid group under similar forcing conditions, likely yielding methyl benzoate (B1203000). Decarboxylation can also occur as an undesired side reaction during the high-temperature, catalyzed air-oxidation of p-xylene (B151628) to terephthalic acid. wikipedia.org
Ester Cleavage Mechanisms: Beyond the well-defined hydrolysis and transesterification pathways, the ester bond is generally stable. Cleavage typically requires a nucleophilic or electrophilic attack at the carbonyl group or adjacent atoms. The primary mechanisms for the cleavage of the ester bond in MMT remain hydrolysis and transesterification, which are central to its role in polymer chemistry. rsc.org
Polycondensation and Polymerization Mechanisms Involving this compound as a Monomer or Precursor
Polymerization Initiated via the Carboxylic Acid Group
The carboxylic acid moiety of this compound can undergo esterification with a diol, such as ethylene (B1197577) glycol. This reaction is a cornerstone of step-growth polymerization, specifically polycondensation, where a small molecule, in this case water, is eliminated with the formation of each new ester bond. uomustansiriyah.edu.iqquora.com This pathway is analogous to the primary reaction in the production of PET from terephthalic acid and ethylene glycol. britannica.comscranton.edu
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol (e.g., ethylene glycol). A tetrahedral intermediate is formed, followed by the elimination of a water molecule to generate the ester linkage. scranton.edu When MMT is the monomer, this reaction extends the polymer chain by incorporating the terephthalate unit, leaving the terminal methyl ester group available for further reactions.
This process is typically carried out at high temperatures (220–260 °C) and moderate pressures (2.7–5.5 bar) to drive the reaction forward by continuously removing the water produced. wikipedia.org The reaction progresses from monomers to oligomers and finally to a high molecular weight polymer. jku.at
Polymerization via the Ester Group
Alternatively, the methyl ester group of MMT can participate in polymerization through a transesterification reaction with a diol. cymitquimica.comnih.gov This mechanism is central to the DMT process for PET synthesis, where dimethyl terephthalate is the starting material. wikipedia.orgepa.gov In this process, MMT is an intermediate formed from the initial reaction of DMT with ethylene glycol. guidechem.com
The transesterification reaction involves the nucleophilic attack of a hydroxyl group from a diol (like ethylene glycol) on the carbonyl carbon of the methyl ester group of MMT. This reaction is typically catalyzed by metal compounds, such as those containing titanium, antimony, or tin. google.com.nascispace.com The reaction proceeds through a tetrahedral intermediate, leading to the displacement of methanol and the formation of a new, more stable ester bond with the diol, thus elongating the polymer chain. scispace.com
First Transesterification: Dimethyl terephthalate (DMT) reacts with excess ethylene glycol at temperatures of 150–200 °C to form bis(2-hydroxyethyl) terephthalate (BHET) and the intermediate this compound, with methanol being removed by distillation to shift the equilibrium. wikipedia.org
Polycondensation: The resulting monomers and oligomers undergo a second transesterification at higher temperatures (270–280 °C) and under vacuum to eliminate ethylene glycol, thereby increasing the polymer chain length. wikipedia.org
A specific example involves the use of dibutyl tin-di-monomethyl terephthalate as a catalyst for the transesterification of dimethyl terephthalate with ethylene glycol, followed by polycondensation to produce spinnable polyethylene terephthalate. google.com.na
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reaction mechanisms, pathways, and transition states involving this compound. These studies help to elucidate the energetics of reactions such as alcoholysis and hydrolysis, where MMT can be a key intermediate or product.
One DFT study investigated the alcoholysis mechanism of an ethylene terephthalate dimer, a model for PET, using methanol. The study identified several reaction pathways for the formation of MMT. In one pathway, the PET dimer and methanol react via a four-centered transition state to form this compound and bis(2-hydroxyethyl) terephthalate. The calculated energy barrier for this step provides quantitative information about the reaction kinetics.
Another pathway involves the degradation of the PET dimer into ethylene glycol and an intermediate compound, which is then further alcoholized to produce this compound and diethylene glycol terephthalate. The energy barriers for these consecutive steps were also calculated, offering a detailed map of the reaction landscape.
The table below summarizes the calculated energy barriers for different reaction pathways involving the formation of MMT from a PET dimer model, as determined by DFT calculations.
| Reaction Path | Description | Reactants | Products | Calculated Energy Barrier (kJ/mol) |
| Path A | Direct formation of MMT | PET Dimer + CH₃OH | This compound + Bis(2-hydroxyethyl) terephthalate | 161.3 |
| Path B | Two-step formation via intermediate 10 | PET Dimer + CH₃OH | Ethylene glycol + Intermediate 10 | 145.5 |
| Path B (cont.) | Alcoholysis of intermediate 10 | Intermediate 10 + CH₃OH | This compound + Diethylene glycol terephthalate | 145.8 |
Data sourced from a DFT study on the alcoholysis mechanisms of an ethylene terephthalate dimer.
Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been used to explore the enzymatic hydrolysis of PET by enzymes like PETase, which breaks down PET into mono(2-hydroxyethyl) terephthalate (MHET), a compound structurally similar to MMT. acs.orgresearchgate.net These studies calculate the activation energies for the acylation and deacylation steps of the enzymatic catalysis, revealing that deacylation is often the rate-limiting step with an activation barrier in the range of 15.1 to 20.4 kcal/mol. acs.org Such computational findings are crucial for the rational design of more efficient enzymes for PET recycling and depolymerization. acs.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization in Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of mono-methyl terephthalate (B1205515). mdpi.commdpi.com Through various NMR techniques, researchers can map out the connectivity of atoms and probe the spatial arrangement of the molecule.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the MMT molecule. mdpi.com In a typical ¹H NMR spectrum of MMT, the protons on the aromatic ring appear as distinct signals, and the methyl protons of the ester group exhibit a characteristic singlet peak. chemicalbook.com Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom, including those in the carboxyl group, the ester carbonyl group, the aromatic ring, and the methyl group. lgcstandards.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), offer deeper insights into the molecular structure by revealing correlations between different nuclei. jku.atlibretexts.orgresearchgate.net
COSY spectra establish proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the aromatic ring.
HMQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. libretexts.org
HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the complete carbon skeleton and confirming the positions of the carboxyl and methyl ester groups on the aromatic ring. libretexts.org
A certificate of analysis for mono-methyl terephthalate confirms that the ¹H NMR, ¹³C NMR, and MS data conform to its structure. lgcstandards.com
Table 1: Representative NMR Data for this compound
| Technique | Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| ¹H NMR | ¹H | ~8.0 | Aromatic protons |
| ~3.9 | Methyl ester protons | ||
| ¹³C NMR | ¹³C | ~166 | Ester carbonyl carbon |
| ~165 | Carboxylic acid carbon | ||
| ~134 | Aromatic carbon (ipso-ester) | ||
| ~131 | Aromatic carbon (ipso-acid) | ||
| ~130 | Aromatic CH | ||
| ~129 | Aromatic CH | ||
| ~52 | Methyl ester carbon |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid phase, including the study of polymorphism. rsc.orgrsc.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. For terephthalic acid and its derivatives, ssNMR can provide detailed information about the local molecular environment, intermolecular interactions, and packing arrangements within different polymorphs. researchgate.netmdpi.com While specific ssNMR studies focused solely on the polymorphic transformations of MMT are not extensively documented in the provided context, the techniques applied to terephthalic acid are directly relevant. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra of solid samples. rsc.org Such studies can differentiate between polymorphs by revealing differences in chemical shifts and relaxation times, which are sensitive to the distinct molecular packing and hydrogen-bonding networks in each crystalline form. rsc.org
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a key analytical method for identifying functional groups and probing intermolecular forces within this compound. mdpi.com These two techniques are complementary, as some molecular vibrations may be more prominent in one type of spectrum than the other. spectroscopyonline.comacs.org
The FTIR spectrum of MMT displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. thermofisher.com For instance, a strong absorption band is typically observed for the C=O stretching vibration of the carboxylic acid group, as well as for the C=O stretching of the ester group. acs.org The O-H stretching vibration of the carboxylic acid often appears as a broad band due to hydrogen bonding. acs.org Vibrations associated with the aromatic ring, such as C-H and C=C stretching, also produce distinct peaks. acs.org
Raman spectroscopy provides complementary information. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. acs.org Therefore, the symmetric stretching of the benzene (B151609) ring in MMT would be expected to produce a strong Raman signal. The combination of FTIR and Raman spectra allows for a more complete vibrational analysis of the molecule. spectroscopyonline.comwiley.comacs.org The analysis of these spectra can also shed light on intermolecular interactions, such as the hydrogen bonding involving the carboxylic acid group, by observing shifts in the vibrational frequencies. researchgate.netresearchgate.net
Table 2: Key Vibrational Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | FTIR |
| C-H Stretch (Aromatic) | 3100 - 3000 | FTIR, Raman |
| C-H Stretch (Methyl) | 3000 - 2850 | FTIR, Raman |
| C=O Stretch (Ester) | ~1720 | FTIR |
| C=O Stretch (Carboxylic Acid) | ~1680 | FTIR |
| C=C Stretch (Aromatic) | 1600 - 1450 | FTIR, Raman |
Note: Wavenumbers are approximate and can be influenced by the physical state and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. mdpi.com The molecular weight of MMT is 180.16 g/mol . thermofisher.comsigmaaldrich.com
In a typical mass spectrum of MMT, a peak corresponding to the molecular ion (M⁺) would be observed at a mass-to-charge ratio (m/z) of 180. nih.gov The fragmentation of this molecular ion upon electron impact provides valuable structural information. savemyexams.com Common fragmentation pathways for esters and carboxylic acids include the loss of small, stable neutral molecules or radicals. savemyexams.com For MMT, characteristic fragments might include the loss of a methoxy (B1213986) group (-OCH₃) or a carboxyl group (-COOH).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govcore.ac.uk For MMT, HRMS can distinguish its molecular formula, C₉H₈O₄, from other compounds with the same nominal mass but different elemental compositions. rsc.org This high level of precision is crucial for confirming the identity of the compound in complex mixtures or in metabolic studies. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique for detailed structural analysis. wikipedia.orgresearchgate.net In an MS/MS experiment, a specific ion, such as the molecular ion of MMT, is selected and then subjected to fragmentation. wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer. This process provides unambiguous information about the connectivity of the molecule. For example, the fragmentation of the MMT molecular ion can confirm the presence of both the methyl ester and carboxylic acid functionalities by observing characteristic daughter ions. nih.govnih.govchemrxiv.org This technique is particularly valuable in identifying metabolites of terephthalates in biological samples, where it can differentiate between isomers and provide definitive structural evidence. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dimethyl terephthalate |
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of Crystalline Forms
This compound is a white crystalline solid. researchgate.netrsc.org While detailed single-crystal X-ray diffraction data, such as a Crystallographic Information File (CIF), for pure this compound is not widely reported in the surveyed literature, research on its derivatives and salts confirms its ability to form ordered crystalline structures amenable to X-ray diffraction analysis.
For instance, studies have been conducted on metal-organic frameworks (MOFs) and complexes incorporating the this compound ligand. A notable example is the thermal decomposition and thermo-X-ray diffraction analysis of a zinc(II) monomethyl terephthalate complex, specifically [Zn(CH₃O–CO–C₆H₄COO)₂(OH₂)₃]·2H₂O. rsc.org The investigation revealed that the starting complex possesses an ordered, crystalline structure, which was analyzed using XRD. rsc.org Similarly, in the context of polyethylene (B3416737) terephthalate (PET) degradation, the crystalline structure of solid residues containing potassium monomethyl terephthalate (K-MMT) has been measured by wide-angle X-ray diffraction, demonstrating the applicability of powder diffraction techniques to MMT-containing samples. sielc.com
These studies underscore the utility of X-ray diffraction in characterizing the solid-state structures of MMT-containing compounds, which is essential for understanding their material properties and chemical behavior.
| Technique | Sample Type | Information Obtained | Relevance to MMT | Reference |
|---|---|---|---|---|
| Single-Crystal X-ray Diffraction (SCXRD) | Single Crystal | Precise atomic coordinates, bond lengths, bond angles, absolute structure. | Provides definitive structural proof for MMT derivatives and complexes. guidechem.com | guidechem.com |
| X-ray Powder Diffraction (XRPD) | Polycrystalline Powder | Phase identification, unit cell parameters, crystal purity. | Used to identify and characterize crystalline MMT salts (e.g., K-MMT) and coordination complexes. rsc.orgsielc.com | nih.govchemicalbook.comrsc.orgsielc.com |
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique used to study the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores—parts of a molecule that absorb light in the UV-visible range. This compound contains a benzene ring conjugated with both a carboxylic acid and a methyl ester group, which constitutes a significant chromophore. This structure is responsible for its absorption of UV radiation.
The UV-Vis spectrum provides information about the wavelengths of maximum absorbance (λmax), which can aid in the qualitative identification and quantitative analysis of the compound. nih.gov While a specific, high-resolution spectrum for pure this compound is not detailed in the available research, data from structurally analogous compounds provide a strong basis for understanding its chromophoric properties.
The parent dicarboxylic acid, terephthalic acid, exhibits absorption maxima at 190 nm, 241 nm, and 285 nm. nii.ac.jp The closely related dimethyl terephthalate shows a maximum absorption at 241.6 nm in an alcohol solvent. libretexts.org Given the structural similarities, the UV spectrum of this compound is expected to be very similar, with a primary absorption band around 240-245 nm, corresponding to the π → π* electronic transitions of the substituted benzene ring.
In practice, UV detection is frequently coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) for quantitative analysis. For example, the amount of terephthalic acid adsorbed on alumina (B75360) has been determined by measuring the UV absorption of the supernatant solution. nih.gov Similarly, during Thin Layer Chromatography (TLC) analysis of MMT, visualization is often achieved with UV light. rsc.org
| Compound | λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| Terephthalic Acid | 190, 241, 285 | Acidic mobile phase | nii.ac.jp |
| Dimethyl Terephthalate | 241.6 | Alcohol | libretexts.org |
| This compound (Expected) | ~240-245 | - | Inferred from analogues |
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. rsc.org These techniques, including Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are essential for determining the absolute configuration and studying the conformational properties of chiral molecules. rsc.orgresearchgate.net
This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exhibit a CD or CPL spectrum.
However, the terephthalate scaffold can be incorporated into larger, chiral molecular architectures. When this achiral chromophore is placed in a chiral environment, it can gain optical activity through electronic coupling or dissymmetric perturbation, resulting in a measurable chiroptical signal. nih.gov This is known as induced circular dichroism.
Research has demonstrated the synthesis of chiral polymers and macrocycles containing terephthalate or diaminoterephthalate units. nih.govrsc.org For example, chiral conjugated polymers with optically stable helical aromatic ester subunits in the main chain have been designed and synthesized. nih.gov These polymers exhibit strong mirror-image CD and CPL signals, indicating that the chirality has been successfully transferred to the polymer backbone. nih.gov Similarly, chiral macrocycles composed of units like 2,5-diaminoterephthalate have shown remarkable CD and CPL properties, which are sensitive to their supramolecular assembly into helical structures. rsc.org
Therefore, while chiroptical spectroscopy is not applicable to MMT directly, it is a highly relevant and powerful technique for the characterization of its potential chiral derivatives, providing unique insights into their stereochemistry and supramolecular structures. rsc.org
Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex mixtures such as environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent of these techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful tool for the sensitive and selective quantification of MMT in biological matrices. Several robust analytical methods have been developed for measuring terephthalate metabolites, including MMT, in human urine. nih.gov These methods typically involve separation using reverse-phase liquid chromatography followed by detection with tandem mass spectrometry, often employing electrospray ionization (ESI).
In a representative study, a method for the simultaneous analysis of six terephthalate metabolites, including MMT, was developed using HPLC-MS/MS. The method demonstrated excellent accuracy and precision, with a limit of quantification (LOQ) for MMT in the sub-nanogram per milliliter range. Sample preparation often involves an enzymatic hydrolysis step to deconjugate metabolites, followed by solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another key technique used for the identification of MMT, particularly as a degradation product of polyethylene terephthalate (PET). For instance, MMT and terephthalic acid were identified by GC-MS analysis as metabolites from the biodegradation of PET by the bacterium Brucella intermedia. nih.gov Reactive pyrolysis GC-MS is a specialized application where a polymer like PET is pyrolyzed in the presence of a derivatizing agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). This process breaks down the polymer into its constituent monomers, which are simultaneously methylated, allowing for their analysis by GC-MS. While this technique typically yields dimethyl terephthalate from PET, it demonstrates the utility of GC-MS in analyzing the fundamental components of terephthalate-based materials. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) | |
| Column | Reverse-phase C18 | |
| Mobile Phase | Gradient elution with acetic acid in water and acetonitrile (B52724) | |
| Detection | Tandem Mass Spectrometry (MS/MS) | |
| Sample Preparation | Solid-Phase Extraction (SPE) | |
| Limit of Quantification (LOQ) | 0.12 to 0.4 ng/mL range for terephthalate metabolites |
Role of Mono Methyl Terephthalate As a Precursor and Building Block in Advanced Materials Synthesis
Synthesis of Polymeric Materials: Copolyesters and Specialty Polyesters
Integration into Polymer Backbones
The fundamental chemistry of polyester (B1180765) synthesis, such as the production of PET, involves a polycondensation reaction. researchgate.net This process can start with either the esterification of terephthalic acid or the transesterification of dimethyl terephthalate (B1205515) with a diol, like ethylene (B1197577) glycol. researchgate.netCurrent time information in Bangalore, IN.koreascience.kr MMT, with its reactive carboxyl and ester groups, can be readily integrated into the polymer backbone through similar reactions. researchgate.net
The integration of MMT or its derivatives allows for the creation of copolyesters. By introducing a different monomer alongside the primary ones (like PTA or DMT and a diol), the resulting polymer chain is modified. For instance, copolyesters can be synthesized by reacting terephthaloyl chloride with a mixture of diols, demonstrating how a terephthalate-based monomer is incorporated. researchgate.net Similarly, ionic monomers can be introduced into the PET macromolecular chain by reacting them with DMT and ethylene glycol, creating a functionalized polymer. environmentclearance.nic.in This principle of copolymerization allows for the precise tuning of the final material's characteristics.
Impact on Polymer Architecture and Properties
The incorporation of comonomers, such as MMT or its derivatives, into a polyester backbone has a profound impact on the polymer's architecture and, consequently, its physical and chemical properties. The introduction of a second monomer disrupts the regularity of the polymer chain, which directly affects crystallinity. environmentclearance.nic.in
Key Impacts of MMT Integration:
Thermal Properties: The inclusion of comonomers generally leads to a decrease in the melting temperature (Tm) and crystallinity of the polyester. However, the glass transition temperature (Tg) can be increased, as observed when alditol units were incorporated into poly(butylene terephthalate) (PBT). researchgate.net
Mechanical Properties: The functional groups introduced by the comonomer can significantly alter mechanical performance. For example, incorporating sodium dimethyl isophthalate-5-sulfonate (SIPM) into PET can enhance tensile strength, flexural strength, elongation at break, and impact strength, depending on the specific ionic structure used. environmentclearance.nic.in
Hydrophilicity and Transparency: The addition of ionic groups, such as sulfonate, increases the polymer's affinity for water, thereby improving its hydrophilicity. environmentclearance.nic.in The disruption of the crystalline structure reduces light scattering, leading to enhanced transparency in the material. environmentclearance.nic.in
| Property Modified | Effect of Comonomer Integration | Research Finding | Citation |
| Crystallinity | Decreased | Introduction of an ionic group disrupts the regularity of the macromolecular chain, reducing crystallinity. | environmentclearance.nic.in |
| Melting Temperature (Tm) | Decreased | Copolymerization with alditol units lowers the melting point of PBT. | researchgate.net |
| Glass Transition Temp (Tg) | Increased | Copolymerization with alditol units raises the glass transition temperature of PBT. | researchgate.net |
| Mechanical Strength | Enhanced | Incorporation of specific ionic monomers can improve tensile strength, flexural strength, and impact strength of PET. | environmentclearance.nic.in |
| Hydrophilicity | Increased | Addition of ionic groups leads to higher water absorption. | environmentclearance.nic.in |
| Transparency | Increased | Reduced crystallinity results in higher transparency. | environmentclearance.nic.in |
Precursor for Functional Organic Molecules and Fine Chemicals
Beyond its role in polymer science, mono-methyl terephthalate is a valuable precursor for the synthesis of a variety of functional organic molecules and fine chemicals. iosrjournals.org Its structure provides a versatile scaffold for building more complex molecules with specific applications in dyes, pharmaceuticals, and materials science.
Synthesis of Dyes and Pigments
The terephthalic acid framework, inherent in MMT, is a component in the synthesis of certain dyes and pigments. While aromatic amines are the most common precursors for azo dyes, terephthalic acid derivatives can be used as coupling components or as a structural bridge in more complex dye molecules. iosrjournals.orgresearchgate.net
For example, direct dyes have been synthesized using amide derivatives of terephthalic acid as the coupling component, which are then reacted with diazotized amines. iosrjournals.orgresearchgate.net These dyes have shown good performance and fastness properties on cotton fabrics. iosrjournals.org Furthermore, a derivative of MMT, 4-methoxycarbonyl-3-nitrobenzoic acid (also known as 2-nitroterephthalic acid-1-methyl ester), serves as a key intermediate in the production of the high-performance Pigment Red 188. innospk.com This highlights the role of MMT derivatives as building blocks for vibrant and durable colorants used in coatings, inks, and plastics. innospk.com
Preparation of Pharmaceutical Intermediates
This compound is explicitly identified as an intermediate in the synthesis of pharmaceuticals. researchgate.net Its chemical structure is utilized to build more complex molecules with therapeutic activity. Research has demonstrated its application in two significant areas of drug development:
Hepatitis C Antivirals: MMT is used in the synthesis of compounds with activity against the Hepatitis C virus. researchgate.netnih.gov
Cancer Therapeutics: It serves as a building block in the design and preparation of benzamide (B126) derivatives that act as inhibitors of the BRAFV600E kinase, a mutated protein implicated in various cancers, including melanoma. nih.gov
The use of MMT in these contexts underscores its importance as a fine chemical for the pharmaceutical industry, enabling the creation of advanced therapeutic agents.
Development of Ligands for Metal Complexes
The carboxylate group of terephthalic acid and its esters, including MMT, is an excellent coordinating agent for metal ions. This property allows MMT and its parent compound, terephthalic acid, to be used as ligands in the development of coordination polymers and metal-organic frameworks (MOFs).
For instance, terephthalate has been used as a rigid ligand in conjunction with flexible ligands to create new zinc-based coordination polymers with layered structures. A specific zinc(II) complex with this compound, [Zn(CH₃O–CO–C₆H₄COO)₂(OH₂)₃]·2H₂O, has been synthesized and studied, demonstrating the direct involvement of the MMT molecule in forming metal complexes. These materials are of great interest due to their potential applications in gas separation, catalysis, and the design of other functional materials.
Role in Supramolecular Chemistry and Self-Assembly
This compound (MMT) is a valuable building block in the field of supramolecular chemistry, which focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. whiterose.ac.uknih.gov The unique structure of MMT, featuring both a carboxyl group and a methyl ester group attached to a benzene (B151609) ring, allows it to participate in the formation of complex, well-ordered structures through a process called self-assembly. whiterose.ac.uknih.gov This process is driven by various non-covalent forces, including hydrogen bonding and coordination with metal ions. nih.gov
Formation of Hydrogen-Bonded Networks
The presence of both a hydrogen bond donor (the carboxylic acid group) and hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and the ester) in this compound allows it to form extensive hydrogen-bonded networks. researchgate.netucl.ac.uk These interactions are fundamental to the self-assembly of MMT molecules into larger, organized structures. researchgate.net The formation and strength of these hydrogen bonds can significantly influence the physicochemical properties of the resulting materials. researchgate.net
In one area of study, the ability of MMT to form hydrogen bonds is crucial in the context of coordination polymers. For instance, in the formation of a one-dimensional coordination polymer, [Ni(bdc)(pico)2(H2O)2], the terephthalate (bdc) dianion, which can be conceptually derived from MMT, participates in hydrogen bonding with coordinated water molecules. ucl.ac.uk This demonstrates the inherent capacity of the terephthalate backbone to engage in the hydrogen-bonding interactions necessary for building extended networks. ucl.ac.uk
The following table summarizes key aspects of MMT's involvement in hydrogen-bonded networks:
| Feature | Description |
| Key Functional Groups | Carboxylic acid (hydrogen bond donor and acceptor) and methyl ester (hydrogen bond acceptor). |
| Primary Interaction | Hydrogen bonding between the carboxylic acid protons and the carbonyl oxygens of neighboring molecules. |
| Resulting Structures | Formation of one-dimensional chains, two-dimensional sheets, and more complex three-dimensional architectures. ucl.ac.uk |
| Influencing Factors | The presence of other molecules (co-formers), solvent, and temperature can influence the final hydrogen-bonded structure. ucl.ac.uk |
Metal-Organic Frameworks (MOFs) where it serves as a linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). wikipedia.orgresearchgate.net this compound, or more commonly its parent dicarboxylic acid, terephthalic acid, is a widely used linker in the synthesis of MOFs. wikipedia.orgresearchgate.net The carboxylate group of MMT can coordinate to metal centers, forming robust and predictable coordination bonds that are the basis of the MOF structure. wikipedia.orgrsc.org
The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the resulting MOF. rsc.org The benzene ring in MMT provides rigidity, while the carboxylate group provides the necessary connection points to the metal nodes. wikipedia.orgrsc.org The methyl ester group can also influence the properties of the MOF, for example, by modifying the polarity of the pores or by being available for post-synthesis modification.
A prominent example of a MOF built with terephthalate linkers is MOF-5, which consists of zinc oxide clusters connected by terephthalate molecules. wikipedia.org Another significant family of MOFs based on terephthalate is the UiO-66 series, which utilizes zirconium clusters and exhibits high stability. rsc.org While terephthalic acid is the direct linker in these cases, the study of MMT provides insights into the behavior and reactivity of the terephthalate moiety in MOF synthesis.
The table below details the role of terephthalate-based linkers, derived from MMT, in MOFs:
| MOF Component | Role of Terephthalate-based Linker | Examples |
| Organic Linker | Connects metal nodes to form the porous framework. wikipedia.org | MOF-5 (Zinc-based), UiO-66 (Zirconium-based) wikipedia.orgrsc.org |
| Structural Influence | The length and geometry of the linker dictate the size and shape of the pores within the MOF. wikipedia.org | The linear nature of terephthalate contributes to the formation of cubic and other symmetric framework topologies. |
| Functional Properties | The chemical nature of the linker influences the MOF's properties, such as gas adsorption, separation, and catalysis. rsc.orgacs.org | The aromatic ring can be functionalized to tune the MOF's affinity for specific molecules. rsc.org |
Applications in Catalyst Design and Support
The unique properties of this compound and the materials derived from it, particularly Metal-Organic Frameworks, have led to their application in the design of catalysts and catalyst supports. osti.govresearchgate.net MOFs, with their high surface area, tunable porosity, and the presence of catalytically active metal sites and functional organic linkers, are especially promising in this regard. wikipedia.orgacs.org
MOFs constructed using terephthalate linkers can act as heterogeneous catalysts for various chemical transformations. wikipedia.org The metal nodes can serve as active catalytic centers, while the porous structure allows for the selective adsorption of reactants and the diffusion of products. wikipedia.orgacs.org For instance, zirconium-based MOFs like UiO-66, which can be synthesized using terephthalate linkers, have been shown to be effective catalysts for the degradation of polyethylene (B3416737) terephthalate (PET), breaking it down into its constituent monomers, including MMT and terephthalic acid. osti.govresearchgate.net
Furthermore, the organic linkers themselves can be functionalized to introduce catalytic activity or to modulate the catalytic properties of the metal centers. rsc.org The ability to systematically modify both the metal and the linker allows for the rational design of catalysts with specific activities and selectivities. rsc.org
In some catalytic processes, MMT itself is an intermediate product. For example, in the catalytic transfer hydrogenolysis of PET to produce p-xylene (B151628), PET is first converted to dimethyl terephthalate (DMT), which is then sequentially hydrogenolyzed to MMT, and further to the final product. chemrxiv.org This highlights the role of MMT within catalytic reaction pathways for polymer upcycling.
The following table summarizes the applications of MMT-related materials in catalyst design:
| Application Area | Description | Research Findings |
| Heterogeneous Catalysis | MOFs with terephthalate linkers are used as solid catalysts, offering advantages in terms of separation and reusability. wikipedia.orgresearchgate.net | Zirconium-based MOF UiO-66 effectively catalyzes the degradation of PET into terephthalic acid and MMT. osti.govresearchgate.net |
| Catalyst Support | The high surface area and porous nature of terephthalate-based MOFs make them suitable supports for immobilizing other catalytic species, such as metal nanoparticles. | MOFs can enhance the stability and activity of supported catalysts by preventing aggregation and providing a favorable microenvironment for the reaction. |
| Polymer Upcycling | Catalytic processes are being developed to convert waste plastics like PET into valuable chemicals, with MMT often being a key intermediate. chemrxiv.orgrsc.org | Cu/ZnZrOx catalysts have been used for the tandem methanolysis and catalytic transfer hydrogenolysis of PET, proceeding through a DMT and MMT intermediate to form p-xylene. chemrxiv.org |
Environmental Transformation and Biodegradation Pathways: an Academic Perspective
Microbial Degradation Pathways and Metabolite Identification
The microbial breakdown of mono-methyl terephthalate (B1205515) is a key process in its environmental fate. Microorganisms utilize MMT as a carbon and energy source, transforming it into less complex molecules through a series of enzymatic reactions.
The degradation of MMT often begins with the breakdown of larger molecules like dimethyl terephthalate (DMT) or PET. For instance, the fungus Aspergillus versicolor IR-M4 can sequentially cleave the ester bonds of DMT to form MMT and subsequently terephthalic acid (TA). researchgate.net Similarly, the bacterium Brucella intermedia IITR130, isolated from a contaminated lake, has been shown to degrade PET, producing MMT and TA as metabolites. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying these degradation products. researchgate.netnih.gov
In some microbial processes, MMT is an intermediate in the transformation of DMT. For example, Pasteurella multocida Sa, in the presence of ethanol (B145695), hydrolyzes DMT and can involve a transesterification step leading to the formation of monoethyl terephthalate (MET) from MMT. researchgate.net The degradation pathway of the three isomers of dimethyl phthalate (B1215562) esters by Aspergillus versicolor IR-M4 revealed that the fungus could degrade dimethyl isophthalate (B1238265) (DMI) to monomethyl isophthalate (MMI) and DMT to MMT and then to TA, but it was unable to degrade dimethyl phthalate (DMP). researchgate.net This highlights the high substrate specificity of the enzymes involved. researchgate.net
The ultimate fate of MMT in these pathways is often its conversion to terephthalic acid, which can then be further metabolized. researchgate.netresearchgate.netnih.gov
Enzymatic Mechanisms of Ester Cleavage and Aromatic Ring Fission
The initial and rate-limiting step in the microbial degradation of MMT and related compounds is the enzymatic cleavage of the ester bond. frontiersin.org This hydrolysis is primarily carried out by a class of enzymes known as esterases or hydrolases. frontiersin.orgresearchgate.netnih.gov These enzymes, often belonging to the α/β hydrolase family, utilize a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate, to nucleophilically attack the carbonyl carbon of the ester bond. researchgate.netnih.gov
For example, a hydrolase from Brucella intermedia IITR130, which contains the conserved catalytic triad (Ser¹⁰⁸, His¹⁸⁸, Asp¹⁵⁵), has been shown to be involved in PET degradation, leading to the formation of MMT and TA. researchgate.net Similarly, esterase DmtH has been identified for its role in transforming dimethyl terephthalate to the less toxic mono-methyl terephthalate. ebi.ac.uk Phthalate esterases produced by Aspergillus versicolor IR-M4 demonstrate high substrate specificity, effectively hydrolyzing DMT to MMT and TA, while being inactive towards DMP. researchgate.net
Following the initial ester cleavage, the resulting aromatic ring of terephthalic acid is typically cleaved through oxidation. This process involves ring-hydroxylating dioxygenases and protocatechuate 3,4-dioxygenases, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to fission. researchgate.net The resulting products can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. frontiersin.org
Isolation and Characterization of Microbial Strains Involved in Degradation
Several microbial strains capable of degrading MMT and its precursors have been isolated and characterized from various environments. These microorganisms play a crucial role in the bioremediation of plastic-contaminated sites.
Brucella intermedia IITR130 : Isolated from a contaminated lake ecosystem in India, this bacterium can degrade PET, producing MMT and terephthalic acid as metabolites. researchgate.netnih.gov It possesses a hydrolase enzyme essential for this degradation. researchgate.net
Aspergillus versicolor IR-M4 : A filamentous fungus isolated from deep-sea sediments, it can degrade dimethyl terephthalate to MMT and then to terephthalic acid. researchgate.net
Pasteurella multocida Sa : This bacterium has been shown to be involved in the biodegradation of dimethyl terephthalate, with MMT as an intermediate. researchgate.net
Comamonas acidovorans : This species has been identified as capable of completely degrading dimethyl terephthalate. researchgate.net
Rhodococcus species : Several Rhodococcus species have been implicated in the degradation of terephthalate and related compounds. frontiersin.org
The isolation of these strains often involves enrichment culturing techniques using the target compound as the sole carbon source. researchgate.net Characterization typically includes morphological and genetic identification, as well as analysis of their degradation capabilities and the enzymatic pathways involved. researchgate.netresearchgate.net
Table 1: Microbial Strains Involved in this compound Degradation
| Microbial Strain | Source of Isolation | Precursor Compound(s) | Key Metabolites | Reference(s) |
| Brucella intermedia IITR130 | Contaminated lake | Polyethylene (B3416737) terephthalate (PET) | This compound, Terephthalic acid | researchgate.netnih.gov |
| Aspergillus versicolor IR-M4 | Deep-sea sediments | Dimethyl terephthalate (DMT) | This compound, Terephthalic acid | researchgate.net |
| Pasteurella multocida Sa | Not specified | Dimethyl terephthalate (DMT) | This compound | researchgate.net |
| Comamonas acidovorans | Not specified | Dimethyl terephthalate (DMT) | Complete degradation | researchgate.net |
Photodegradation and Chemical Oxidation in Aquatic and Terrestrial Systems
Besides microbial action, this compound is subject to abiotic degradation processes such as photodegradation and chemical oxidation, which are significant in both aquatic and terrestrial environments.
Ultraviolet (UV) radiation is a primary driver of the photodegradation of PET and its derivatives. gdut.edu.cnresearchgate.net This process is often initiated by the absorption of UV light, leading to the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH), which in turn attack the polymer structure. gdut.edu.cn The presence of minerals like kaolinite (B1170537) in aquatic systems can significantly promote the photodegradation of PET by facilitating the production of •OH. gdut.edu.cn
Chemical oxidation also plays a role in the breakdown of MMT precursors. For example, the oxidation of p-xylene (B151628) to terephthalic acid, a process that can involve MMT as an intermediate, is a key industrial synthesis that can also occur environmentally, albeit at a slower rate. wikipedia.org
Identification of Photolytic and Oxidative Degradation Products
The degradation of MMT and its parent compounds through photolytic and oxidative processes results in a variety of products. The photodegradation of PET, for instance, can lead to the formation of carboxylic acid end groups, monohydroxy terephthalate groups, and other smaller molecules. researchgate.net
In studies of artificially aged microplastics, including PET, various degradation products have been identified. While PET shows higher photostability compared to other polymers like polyolefins, some low molecular weight species are still generated. mdpi.com Analysis of UV-irradiated photoinitiators, which are used in some plastic formulations, has revealed a wide range of photolytic decomposition products, highlighting the complexity of these degradation pathways. nih.gov
The metal-organic framework UiO-66 has been used to catalytically degrade PET waste, yielding terephthalic acid and this compound. researchgate.netrsc.orgosti.gov This process can be influenced by the reaction atmosphere, with higher yields observed under hydrogen. rsc.org
Kinetics of Environmental Abatement
The rate at which this compound and its precursors are removed from the environment is influenced by a combination of factors, including microbial activity, light exposure, and chemical conditions.
The hydrolysis of dimethyl terephthalate (DMT) to MMT is a relatively fast and irreversible reaction, while the subsequent hydrolysis of MMT to terephthalic acid (TPA) is slower and can reach equilibrium. researchgate.net The activation energy for the first step (DMT to MMT) has been calculated to be 95 kJ/mol, and for the second step (MMT to TPA), it is 64 kJ/mol. researchgate.net
In supercritical methanol (B129727), PET can be degraded to DMT and ethylene (B1197577) glycol, with the molecular weight of the polymer decreasing significantly within minutes. researchgate.net The photooxidation half-life of DMT has been estimated to be between 4.7 and 46.6 days. oecd.org In soil, the half-life of dacthal, a pesticide that degrades to tetrachloroterephthalic acid and monomethyl tetrachloroterephthalate, can be as short as 5 hours on the surface due to photodegradation. epa.gov
Table 2: Kinetic Data for the Degradation of MMT and Related Compounds
| Compound | Degradation Process | Conditions | Rate/Half-life | Reference |
| Dimethyl terephthalate (DMT) | Hydrolysis to MMT | 265 °C | Activation Energy: 95 kJ/mol | researchgate.net |
| This compound (MMT) | Hydrolysis to TPA | 265 °C | Activation Energy: 64 kJ/mol | researchgate.net |
| Dimethyl terephthalate (DMT) | Photooxidation | - | Half-life: 4.7–46.6 days | oecd.org |
| Dacthal | Photodegradation on soil | - | Half-life: 5 hours | epa.gov |
Sorption and Mobility in Environmental Matrices: Research on Transport Phenomena
The transport and fate of this compound in the environment are heavily influenced by its interaction with soil and sediment particles. Sorption processes can either retard its movement or facilitate its transport, depending on the specific environmental conditions.
The mobility of MMT in soil is considered to be low, with a reported Koc value of 10. apolloscientific.co.uk The Koc, or organic carbon-water (B12546825) partition coefficient, is a measure of a chemical's tendency to adsorb to soil or sediment. A low Koc value suggests that the compound is more likely to remain in the aqueous phase and be mobile. However, the value of 10 is relatively low, indicating some potential for mobility.
The sorption of terephthalate anions has been studied using materials like hydrotalcite-like compounds, which can uptake these anions from aqueous solutions through reconstruction and intercalation. researchgate.net The presence of microplastics, such as PET fibers, can also influence the sorption of other contaminants, although their direct impact on MMT sorption is less clear. oup.com
Transformation Products and Their Subsequent Environmental Fate Research
This compound (MMPT) is primarily an intermediate product in the environmental degradation of dimethyl terephthalate (DMT), a compound widely used in the manufacturing of polyesters, plastics, and synthetic fibers. nih.govebi.ac.uknih.govguidechem.com Research into the environmental transformation of MMPT, therefore, focuses on its formation from DMT and its subsequent conversion into other substances.
The principal transformation pathway for this compound in the environment is hydrolysis, which converts it into terephthalic acid (TPA). nih.govresearchgate.net This process is part of a sequential reaction where DMT is first hydrolyzed to MMPT, which is then further hydrolyzed to TPA. researchgate.netjst.go.jp This two-step hydrolysis has been observed in various studies. For instance, research on the hydrolysis of DMT found that the initial reaction from DMT to MMPT is relatively fast and irreversible, while the subsequent step from MMPT to TPA is slower and reversible. researchgate.netjst.go.jp
Microorganisms play a crucial role in mediating these transformation pathways. Several bacterial strains and enzymes have been identified that facilitate the conversion. An esterase, designated DmtH, isolated from Sphingobium sp. C3, has been shown to effectively transform DMT into MMPT. ebi.ac.uknih.gov Similarly, the bacterial strain Pasteurella multocida Sa, isolated from mangrove sediment, is capable of biodegrading DMT sequentially into MMPT and then TPA. nih.gov Under anaerobic conditions, a consortium of microbes, including a specific spiral-shaped microorganism from the phylum Spirochaeta, has been identified to degrade DMT into MMPT and subsequently into TPA. jst.go.jp
The table below summarizes the key microbial-mediated transformation pathway of DMT, highlighting the role of MMPT as a central intermediate.
Table 1: Microbial-Mediated Transformation of Dimethyl Terephthalate (DMT)
| Parent Compound | Key Intermediate | Primary Transformation Product | Mediating Microorganisms/Enzymes | Source(s) |
|---|---|---|---|---|
| Dimethyl Terephthalate (DMT) | This compound (MMPT) | Terephthalic Acid (TPA) | Pasteurella multocida Sa | nih.gov |
| Dimethyl Terephthalate (DMT) | This compound (MMPT) | Terephthalic Acid (TPA) | Anaerobic microbial consortium (incl. Spirochaeta phylum) | jst.go.jp |
| Dimethyl Terephthalate (DMT) | This compound (MMPT) | - | Esterase (DmtH) from Sphingobium sp. C3 | ebi.ac.uknih.gov |
In addition to hydrolysis, research has identified an alternative biochemical pathway for MMPT transformation under specific environmental conditions. In the presence of ethanol, which can act as a carrying solvent, Pasteurella multocida Sa can facilitate a biologically mediated trans-esterification reaction. nih.gov This novel process involves the exchange of the methyl group on MMPT with an ethyl group from the ethanol, resulting in the formation of mono-ethyl terephthalate (MET). nih.govresearchgate.net
The table below details the findings related to this alternative transformation pathway.
Table 2: Alternative Trans-esterification Pathway for this compound (MMPT)
| Reactants | Transformation Product | Proposed Mechanism | Mediating Microorganism | Source(s) |
|---|
The subsequent environmental fate of MMPT is largely determined by the fate of its primary transformation product, terephthalic acid (TPA). TPA itself can be further biodegraded by various microorganisms. researchgate.net Studies have shown that TPA can enter central metabolic pathways, such as the benzoate (B1203000) pathway, where it is converted into compounds like succinyl-CoA and acetyl-CoA, which are then utilized by the cell for energy and growth. researchgate.net The complete degradation of TPA ensures the full mineralization of the aromatic ring structure originating from DMT and MMPT.
Compound Reference Table
| Compound Name | Abbreviation |
|---|---|
| This compound | MMPT |
| Dimethyl terephthalate | DMT |
| Terephthalic acid | TPA |
| Mono-ethyl terephthalate | MET |
| Dimethyl tetrachloroterephthalate | DCPA |
| Monomethyl tetrachloroterephthalate | MTP |
| Tetrachloroterephthalic acid | TPA |
| Succinyl-CoA | - |
Advanced Analytical Method Development for Research and Environmental Monitoring
Chromatographic Techniques for Separation and Quantification in Complex Research Samples
Chromatography is the cornerstone for the separation and analysis of MMT from intricate matrices. The choice of technique depends on the sample's complexity, the required sensitivity, and the physicochemical properties of MMT and potential interferents.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of MMT due to its non-volatile and polar nature. diva-portal.org It is particularly well-suited for separating MMT from its parent compound, terephthalic acid (TPA), and other related esters. polimi.itresearchgate.net The separation is typically achieved using reversed-phase columns, such as C8 or C18, with a mobile phase consisting of an aqueous component (often with an acidic modifier like trifluoroacetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). diva-portal.orgoup.com
UV and Diode Array Detectors (DAD): The aromatic ring in MMT makes it an excellent chromophore, allowing for sensitive detection using Ultraviolet (UV) or Diode Array Detectors (DAD). diva-portal.orglgcstandards.com DAD provides the added advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. researchgate.netresearchgate.net A detection wavelength of around 250 nm is commonly used for terephthalic acid and its impurities. oup.com HPLC-UV has been successfully used to unambiguously identify MMT in complex monomer species. polimi.it
Refractive Index (RI) Detector: While a universal detector, the RI detector is less sensitive than UV/DAD and is susceptible to baseline drift with gradient elution. It is generally not the preferred method for trace analysis of MMT but can be used when the analyte lacks a UV chromophore or when analyzing high concentrations.
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. It is useful for detecting semi-volatile and non-volatile compounds like MMT. It has been applied in the analysis of PET oligomers, a class of compounds related to MMT. researchgate.net
A robust HPLC-MS/MS method for terephthalate (B1205515) metabolites, including MMT (referred to as mMTP), in human urine has been developed. nih.gov This method achieved a low limit of quantification (LOQ) for MMT, demonstrating its suitability for biomonitoring studies. nih.gov
Table 1: Example HPLC-DAD Conditions for Terephthalate Analysis
| Parameter | Condition | Source |
| Column | Waters X-Select HSS T3 (250 x 4.6 mm, 5 µm) | oup.com |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile (CH3CN) | oup.com |
| Gradient | 90% A to 10% A over 15 min | oup.com |
| Flow Rate | 1.0 mL/min | oup.com |
| Detection | UV at 250 nm | oup.com |
| Injection Volume | 10 µL | oup.com |
While MMT itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, it can be analyzed after conversion into a more volatile derivative. nih.gov This derivatization step is crucial for achieving good chromatographic peak shape and sensitivity. Common derivatization techniques include silylation, which converts the acidic carboxylic group into a less polar and more volatile silyl (B83357) ester. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.govresearchgate.net
Following derivatization, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for separation and detection. mdpi.comnih.gov GC-MS is particularly powerful as it provides structural information, allowing for definitive identification of the MMT derivative. nih.gov Pyrolysis-GC/MS with an alkaline reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can also be used, which promotes hydrolysis and methylation, allowing for the identification of monomers like terephthalic acid in their derivatized forms from polymer matrices. shimadzu.com Though direct GC analysis of some phthalate (B1215562) monoesters has been explored to eliminate the derivatization step, this is challenging for less volatile compounds like MMT. nih.gov
Table 2: Typical GC-FID Conditions for Phthalate Ester Analysis
| Parameter | Condition | Source |
| Column | Equity-5 (30 m x 0.25 mm I.D., 0.25 µm) | sigmaaldrich.com |
| Carrier Gas | Helium, 1.3 mL/min constant flow | sigmaaldrich.com |
| Injector Temp. | 250 °C | sigmaaldrich.com |
| Oven Program | 40 °C (1 min), then 10 °C/min to 325 °C | sigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) | sigmaaldrich.com |
| Injection | 1 µL, splitless | sigmaaldrich.com |
Ion chromatography (IC) is a subset of HPLC that separates ions and polar molecules based on their affinity for an ion exchanger. Given that MMT is a monocarboxylic acid, it exists in an anionic form at neutral or basic pH. This makes it a suitable candidate for analysis by anion-exchange chromatography. While specific IC methods solely for MMT are not widely documented, methods for separating phthalic acid isomers using mixed-mode columns that employ anion-exchange mechanisms have been developed. helixchrom.com Such methods separate the isomers based on small differences in their acidic properties and hydrophobicity. helixchrom.com This principle can be readily applied to separate MMT from terephthalic acid and other dicarboxylic or monocarboxylic acid impurities. Detection is typically achieved by conductivity or UV absorbance after suppression of the eluent conductivity.
Gas Chromatography (GC) for Volatile Derivatives
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive species. MMT, while not as readily electroactive as some compounds, can be analyzed using techniques like voltammetry or polarography, potentially after modification or in specific supporting electrolytes. The carboxylic acid group and the aromatic ring can exhibit electrochemical activity under certain conditions.
Methods for the polarographic determination of impurities in terephthalic acid, such as 4-carboxybenzaldehyde (4-CBA), have been established. metrohm.commetrohm.com These methods demonstrate that electrochemical techniques can be applied to the terephthalate matrix. metrohm.commetrohm.com Cyclic voltammetry (CV) has been employed to characterize the electrochemical properties of polymers derived from terephthalic acid thioesters, indicating the electroactivity of the core terephthalate structure. capes.gov.br While direct electrochemical methods for MMT are not extensively reported, the potential exists to develop sensors or voltammetric methods, possibly by exploiting the oxidation or reduction of the molecule at a modified electrode surface. For instance, natural phosphate-modified carbon paste electrodes have been used for the voltammetric analysis of 3-nitrophthalic acid. researchgate.net
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of charged species like MMT. scielo.br It offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
A CE method has been specifically developed for the analysis of benzoate (B1203000) and phthalate derivatives, including mono-methyl terephthalic acid. nih.gov The separation was performed in free zone electrophoresis mode using a simple phosphate (B84403) buffer at pH 7.0. nih.gov Under these conditions, MMT, as a monoanionic species, can be separated from dianionic species like terephthalic acid isomers and other monoanionic derivatives. scielo.brnih.gov The complete separation of a mixture containing MMT and eleven other related compounds was achieved in less than 8 minutes. nih.gov This demonstrates the speed and efficiency of CE for this application. Detection is typically performed using UV absorbance. scielo.br
Table 3: Capillary Electrophoresis Conditions for MMT Analysis
| Parameter | Condition | Source |
| Mode | Free Zone Capillary Electrophoresis | nih.gov |
| Buffer | 10 mM Phosphate Buffer (pH 7.0) | nih.gov |
| Voltage | +30 kV | scielo.brscielo.br |
| Detection | Direct UV at 200 nm | scielo.brscielo.br |
| Analysis Time | < 8 minutes for monoanionic derivatives | nih.gov |
Sample Preparation Techniques for Trace Analysis in Research Matrices
Effective sample preparation is critical for the reliable trace analysis of MMT, as it serves to isolate the analyte from complex matrix components, pre-concentrate it to detectable levels, and ensure compatibility with the analytical instrument. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for cleaning up and concentrating MMT from aqueous and biological samples. nih.govresearchgate.net For the analysis of terephthalate metabolites in urine, a protocol involving enzymatic digestion followed by SPE on a polymeric sorbent cartridge was successfully implemented. nih.gov The sample was loaded, washed to remove interferences, and then the analytes, including MMT, were eluted with organic solvents like acetonitrile and methanol. nih.gov
Liquid-Liquid Extraction (LLE): LLE can be used to extract MMT from aqueous samples into an immiscible organic solvent. The efficiency of this process is highly dependent on the pH of the aqueous phase, which should be adjusted to below the pKa of MMT's carboxylic acid group to ensure it is in its neutral, more organo-soluble form.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. d-nb.infomdpi.com A fiber coated with a suitable polymeric phase is exposed to the sample (either directly or to the headspace), where analytes partition into the coating. The fiber is then transferred to the injector of a GC for thermal desorption and analysis. d-nb.info This technique is excellent for trace analysis of volatile derivatives of MMT.
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent. pjoes.com It offers high enrichment factors and rapid extraction times. This method has been applied to the extraction of phthalate esters from beverages and milk. pjoes.com
The choice of sample preparation method depends on the matrix (e.g., water, urine, soil), the concentration of the analyte, and the subsequent analytical technique. nih.govdartmouth.edu For trace analysis, methods that provide high pre-concentration factors, such as SPE and SPME, are generally preferred. nih.govresearchgate.net
Development of Hyphenated Techniques for Enhanced Resolution and Identification (e.g., LC-MS/MS, GC-MS/MS)
The trace-level detection and accurate identification of mono-methyl terephthalate (MMT) in complex matrices, such as environmental samples and consumer products, necessitate highly sensitive and selective analytical methods. Hyphenated techniques, which couple a separation technique with a detection technique, have become indispensable for this purpose. nih.gov These methods leverage the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, providing enhanced resolution and specificity compared to standalone methods. asdlib.orgijpsjournal.com The development of methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has been pivotal for research into MMT's presence as a metabolite of terephthalate plasticizers or as a degradation product of polyethylene (B3416737) terephthalate (PET). mdpi.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. ijpsjournal.com This approach is particularly well-suited for analyzing non-volatile and thermally labile compounds like MMT, which are often found in liquid samples or extracts. mdpi.com In the context of MMT, LC-MS/MS is frequently employed for the analysis of terephthalate metabolites (TPhMs) in biological samples like human urine and for the detection of monomers migrating from PET products. nih.govaesan.gob.escornell.edu
The principle involves introducing a liquid sample into the LC system, where MMT is separated from other matrix components on a chromatographic column. The eluent from the column is then directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte without significant fragmentation. asdlib.orguva.es These ions are then guided into the first mass analyzer, where the specific precursor ion for MMT is selected. This ion is fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at sub-parts-per-billion (ppb) levels. nih.govnoaa.gov
Research has focused on developing robust LC-MS/MS methods for a suite of TPhMs, including compounds structurally related to MMT. nih.govcornell.edu These methods address analytical challenges such as background contamination and co-elution with structurally similar phthalate metabolites. nih.gov Method validation typically assesses parameters like linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.govsci-hub.se For instance, a method developed for six TPhMs in human urine demonstrated excellent accuracy, with recoveries between 86–117%, and high precision, with relative standard deviations (RSD) from 0.6–12.2%. nih.govcornell.edu The limits of quantification for these metabolites were in the range of 0.12 to 0.4 ng/mL, showcasing the high sensitivity of the technique. nih.govcornell.edu
Table 1: Example Parameters for LC-MS/MS Analysis of Terephthalate Metabolites
This table presents typical parameters from published research on the analysis of terephthalate metabolites, which are analogous to the analysis of this compound. The values are compiled from various studies and represent a composite example.
| Parameter | Details | Source(s) |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | researchgate.net |
| Column | Reversed-phase C18 (e.g., Waters BEH C18, 150 x 2.1 mm, 1.7 µm) | researchgate.net |
| Mobile Phase | Gradient elution with water and acetonitrile (ACN), often with a formic acid modifier (e.g., 0.1%) | nih.govresearchgate.net |
| Flow Rate | 0.3 - 0.4 mL/min | aesan.gob.esresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative mode | aesan.gob.esuva.es |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnoaa.gov |
| Limit of Quantification (LOQ) | 0.12 - 0.4 ng/mL (for various TPhMs) | nih.govcornell.edu |
| Accuracy (Recovery) | 86 - 117% | nih.govcornell.edu |
| Precision (RSD%) | 0.6 - 12.2% | nih.govcornell.edu |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For the analysis of more volatile and semi-volatile compounds, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the hyphenated technique of choice. mdpi.com While MMT itself has low volatility, GC-based methods become highly relevant when combined with thermal desorption or pyrolysis techniques for the analysis of solid samples like microplastics. chromatographytoday.com Pyrolysis-GC-MS/MS (Py-GC-MS/MS) is a powerful tool for the chemical characterization and quantification of polymers like PET in environmental matrices. nih.gov
In this technique, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, breaking down the polymer into smaller, more volatile, and characteristic fragments. nih.govoaes.cc These fragments, which can include MMT or its precursors, are then swept into the GC column for separation. After separation, the compounds enter the mass spectrometer for detection. oaes.cc The use of a tandem mass spectrometer (MS/MS) enhances specificity by monitoring unique precursor-to-product ion transitions for each target analyte, which is crucial for distinguishing polymer fragments from the complex background matrix of environmental samples. nih.gov
The development of Py-GC-MS/MS methods involves optimizing the pyrolysis temperature to ensure reproducible fragmentation of the target polymer while minimizing interference from the sample matrix. wiley.com Double-shot pyrolysis techniques can further refine the analysis by first performing a lower-temperature thermal desorption (TD) step to analyze volatile additives before the higher-temperature pyrolysis of the polymer backbone. nih.govoaes.cc Recent advancements include the development of TD-GC-MS/MS methods that allow for the simultaneous quantification of multiple microplastics, including PET, in large environmental samples with LOQs as low as 1 mg kg⁻¹. nih.gov
Table 2: Example Parameters for Pyrolysis-GC-MS/MS Analysis of PET
This table outlines typical parameters used for the analysis of PET microplastics, which would include the detection of its degradation products like MMT. The data is based on established methodologies in the field.
| Parameter | Details | Source(s) |
| Analysis Technique | Thermal Desorption - Gas Chromatography - Tandem Mass Spectrometry (TD-GC-MS/MS) | nih.gov |
| Pyrolysis Temperature | 550 - 650 °C | nih.govoaes.cc |
| GC Column | Non-polar columns (e.g., 5% phenyl-methyl polysiloxane, 30 m x 0.25 mm x 0.25 µm) | mdpi.comnih.gov |
| Carrier Gas | Helium at a constant flow (e.g., 1.0 - 1.2 mL/min) | chromatographytoday.comoaes.cc |
| GC Oven Program | Example: Start at 40 °C, ramp at 7-20 °C/min to 320 °C, hold | oaes.ccnih.gov |
| Ion Source | Electron Ionization (EI) | mdpi.com |
| Ion Source Temperature | 250 °C | chromatographytoday.comoaes.cc |
| Detection Mode | Full scan or MS/MS for specific marker compounds | chromatographytoday.comnih.gov |
Computational Chemistry and Theoretical Studies on Mono Methyl Terephthalate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic structure of mono-methyl terephthalate (B1205515), which in turn governs its chemical behavior. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical compounds. DFT calculations have been employed to study the geometry and vibrational frequencies of mono-methyl terephthalate and related molecules. arabjchem.orgresearchgate.net
Geometry Optimization: DFT methods, such as the M06 functional with a cc-pVDZ basis set, are used to determine the most stable three-dimensional arrangement of atoms in the MMT molecule. arabjchem.org This process, known as geometry optimization, finds the lowest energy structure. For instance, in a study on the alcoholysis of a PET dimer, the optimized O-H bond length in the methanol (B129727) molecule was found to be 0.964 Å, and the C(acyl)-O bond length in the PET dimer was 1.347 Å. arabjchem.org These optimized geometries are crucial for accurately predicting other molecular properties.
Vibrational Frequencies: Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. arabjchem.org These calculated frequencies correspond to the various ways the molecule can vibrate, such as the stretching and bending of bonds. Comparing these theoretical frequencies with experimental data from infrared (IR) and Raman spectroscopy helps to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. researchgate.netresearchgate.netacs.org For computational accuracy, calculated vibrational frequencies are often scaled by a factor; for example, a scaling factor of 0.986 has been used for structurally similar molecules. researchgate.net
Table 1: Selected Optimized Bond Lengths from DFT Calculations Related to MMT Formation
| Parameter | Molecule/Transition State | Method | Bond | Length (Å) | Source |
|---|---|---|---|---|---|
| Bond Length | Methanol | M06/cc-pVDZ | O-H | 0.964 | arabjchem.org |
| Bond Length | PET Dimer | M06/cc-pVDZ | C(acyl)-O | 1.347 | arabjchem.org |
| Bond Length | Transition State TS7 | M06/cc-pVDZ | O-H | 1.189 | arabjchem.org |
| Bond Length | Transition State TS7 | M06/cc-pVDZ | C(acyl)-O | 1.771 | arabjchem.org |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties.
While specific ab initio studies focused solely on this compound are not extensively documented in the provided results, the principles of these methods are broadly applicable. For instance, high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory could be used to obtain benchmark-quality data for the geometry, electronic properties, and reaction energies of MMT. These highly accurate results can then be used to validate and calibrate more computationally efficient methods like DFT. acs.orgaps.org The development of machine learning algorithms trained on large datasets of molecular structures allows for high-accuracy prediction of physical properties, which can be applied to molecules like MMT. arxiv.orgarxiv.org
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. acs.org This method is particularly useful for exploring the conformational landscape of flexible molecules like this compound and for investigating its interactions with other molecules. theses.czscience.gov
MD simulations can reveal how the different parts of the MMT molecule, such as the methyl ester and carboxylic acid groups, can rotate and move relative to each other. researchgate.net This is crucial for understanding how MMT might interact with the active site of an enzyme or how it packs in a crystal lattice. By simulating MMT in different environments (e.g., in a vacuum, in water, or in a solvent mixture), researchers can study the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern its behavior in solution. theses.czscience.gov
In the broader context of PET degradation, MD simulations have been used to understand the hydrolysis process, identifying intermediate species and reaction pathways at the atomic level. acs.orgnih.gov These simulations offer insights into molecular motions and interactions that are often difficult to capture through experiments alone. acs.org
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. researchgate.net Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the magnetic shielding of each nucleus in the MMT molecule. science.gov These shielding values are then converted into chemical shifts that can be directly compared with experimental ¹H and ¹³C NMR spectra. chemicalbook.comcdnsciencepub.com Discrepancies between calculated and experimental shifts can help to refine the proposed structure or identify different conformations of the molecule in solution.
IR Frequencies: As mentioned in section 8.1.1, DFT calculations are a standard method for predicting the infrared (IR) frequencies of molecules. sci-hub.se The calculated IR spectrum provides a set of vibrational frequencies and their corresponding intensities. researchgate.net This theoretical spectrum can be compared with the experimental FTIR spectrum of this compound to assign the observed absorption bands to specific molecular vibrations, such as the C=O stretch of the ester and carboxylic acid groups, and the various vibrations of the benzene (B151609) ring. researchgate.netacs.org
Table 2: Computationally Relevant Spectroscopic Data for Terephthalic Acid Derivatives
| Spectrum Type | Compound | Key Feature | Experimental/Computational Note | Source |
|---|---|---|---|---|
| ¹H NMR | Bisteroidal Esters of Terephthalate | Singlet around 8 ppm | Integration for 4H indicates a symmetrically 1,4-disubstituted terephthalate bridge. | mdpi.com |
| ¹³C NMR | Bisteroidal Esters of Terephthalate | Signal at ~208.8 ppm | Assigned to the C=O group. | mdpi.com |
| IR | Terephthalic Acid | Absorption Bands | Used to identify functional groups. | researchgate.net |
| Absorption | Terephthalic Acid | 240 nm | Molar absorptivity of 17000 in ethanol (B145695). | photochemcad.com |
Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling is a powerful approach for investigating the step-by-step mechanisms of chemical reactions involving this compound, including those that are enzyme-catalyzed.
DFT calculations can be used to map out the potential energy surface of a reaction. arabjchem.org This involves locating the structures of the reactants, products, and any intermediates and transition states. The energy differences between these species provide crucial information about the thermodynamics and kinetics of the reaction. For example, in the methanolysis of a PET dimer to form MMT, DFT calculations using the M06 method identified a transition state with a specific geometry and calculated an energy barrier of 161.3 kJ/mol for one of the possible reaction pathways. arabjchem.org
For enzymatic reactions, such as the degradation of PET and its intermediates by enzymes like PETase, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations are often employed. acs.orgchemrxiv.orgacs.org In these simulations, the part of the system where the reaction occurs (e.g., the MMT molecule and the key amino acid residues in the enzyme's active site) is treated with a high-level quantum mechanics method, while the rest of the enzyme and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. acs.orgchemrxiv.org This approach allows for the study of enzyme-catalyzed reaction mechanisms in a realistic biological environment.
Table 3: Calculated Energy Barriers for Reactions Involving Terephthalate Esters
| Reaction | Reactants | Products | Method | Energy Barrier (kJ/mol) | Source |
|---|---|---|---|---|---|
| Alcoholysis Path (2-a) | PET Dimer + CH₃OH | MMT + Bis(2-hydroxyethyl) benzene-1,4-dicarboxylate | M06/cc-pVDZ | 161.3 | arabjchem.org |
| Alcoholysis Path (2-c) | PET Dimer + CH₃OH | Ethylene (B1197577) Glycol + Compound 10 | M06/cc-pVDZ | 145.5 | arabjchem.org |
| Further Alcoholysis | Compound 10 + CH₃OH | MMT + Diethylene glycol terephthalate | M06/cc-pVDZ | 145.8 | arabjchem.org |
Quantitative Structure-Activity Relationship (QSAR) and QSPR (Property) Studies (focused on chemical structure/reactivity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties, respectively. uoh.edu.iqresearchgate.net
For this compound, QSAR/QSPR studies could be developed to predict its reactivity in various chemical transformations or its physical properties based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. dokumen.pub
Examples of descriptors that could be used for MMT include:
Topological descriptors: Based on the two-dimensional representation of the molecule.
Geometrical descriptors: Derived from the three-dimensional structure of the molecule.
Quantum chemical descriptors: Such as HOMO and LUMO energies, atomic charges, and dipole moment, which are related to the molecule's electronic structure and reactivity. dokumen.pub
By building a statistical model that correlates these descriptors with an observed activity or property (e.g., the rate of a reaction or its solubility), it becomes possible to predict the behavior of other, similar molecules without the need for extensive experimental testing.
Emerging Research Areas and Future Perspectives for Mono Methyl Terephthalate
Integration into Sustainable Chemical Processes and Circular Economy Concepts
The drive towards a circular economy, which emphasizes the elimination of waste and the continual use of resources, has positioned mono-methyl terephthalate (B1205515) as a crucial molecule in sustainable chemical processing. pmi-m.demattereum.com A significant area of research is the chemical recycling of polyethylene (B3416737) terephthalate (PET), a widely used plastic in packaging and textiles. innospk.combohrium.com
Through processes like methanolysis, PET waste can be broken down into its constituent monomers, including dimethyl terephthalate (DMT) and, as an intermediate or by-product, mono-methyl terephthalate. rsc.orgrsc.org This depolymerization allows for the recovery of valuable chemical building blocks from post-consumer and industrial plastic waste, which can then be used to produce new, high-quality polymers, thus closing the loop on PET production. bohrium.com
Recent studies have focused on optimizing these recycling processes. For instance, researchers have explored the use of various catalysts to improve the efficiency and selectivity of PET methanolysis. rsc.org One study highlighted the use of a K2CO3 catalyst to decompose PET with methanol (B129727), which also generated MMT as a by-product. rsc.org Another approach involves the use of ionic liquids as green catalysts to minimize product residues during PET degradation. rsc.org The development of these methods is a critical step towards a more sustainable and circular approach to plastic use. metalpackagingeurope.orgsupermodular.com
The integration of MMT into a circular economy is not just about recycling; it's about creating value from waste streams and reducing our reliance on virgin fossil fuels for polymer production. pmi-m.de By converting waste PET into MMT and other terephthalate derivatives, a pathway is created for the production of new materials, contributing to a more resource-efficient industrial ecosystem. rsc.orgacs.org
Advanced Catalytic Systems for its Synthesis and Transformation
The synthesis and transformation of this compound are heavily reliant on catalytic processes. chemicalbook.com Emerging research in this area is focused on developing more efficient, selective, and sustainable catalysts.
Traditionally, the synthesis of MMT can be achieved through the esterification of terephthalic acid with methanol or the partial hydrolysis of dimethyl terephthalate. innospk.comresearchgate.net Recent advancements have explored a variety of catalytic systems to improve these reactions. For example, zeolite catalysts have been investigated for the esterification of terephthalic acid, with β zeolite showing high conversion rates and selectivity towards dimethyl terephthalate, where MMT is a key intermediate. mdpi.com The main by-product in some of these zeolite-catalyzed reactions is MMT. mdpi.com
Furthermore, metal-organic frameworks (MOFs) have emerged as a novel class of catalysts for the degradation of PET into terephthalic acid and MMT. rsc.orgresearchgate.net Zirconium-based MOFs, such as UiO-66, have demonstrated the ability to deconstruct PET waste into these building blocks with high yields. researchgate.net An interesting finding is the in-situ transformation of UiO-66 into another Zr-MOF, MIL-140A, which also exhibits good catalytic activity for PET degradation. researchgate.net
Enzymatic catalysis is another promising frontier. nih.gov Enzymes, such as cutinases and esterases, are being explored for the hydrolysis of PET and its intermediates. nih.govresearchgate.net For instance, some microbial esterases can transform dimethyl terephthalate into the less toxic this compound. researchgate.netguidechem.com This biocatalytic approach offers the potential for highly selective and environmentally friendly processes for both the synthesis and transformation of MMT. nih.gov
The development of these advanced catalytic systems is crucial for enabling the efficient and sustainable production and utilization of MMT in various chemical processes.
| Catalyst Type | Application | Key Findings |
| Zeolites (e.g., β zeolite) | Esterification of terephthalic acid | High conversion of terephthalic acid, with MMT as a key intermediate and by-product. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Degradation of PET | Zirconium-based MOFs like UiO-66 effectively convert PET to terephthalic acid and MMT. rsc.orgresearchgate.net |
| Enzymes (e.g., Esterases) | Transformation of DMT | Can selectively hydrolyze dimethyl terephthalate to this compound. researchgate.netguidechem.com |
| Potassium Carbonate (K2CO3) | Methanolysis of PET | Facilitates PET decomposition with methanol, producing MMT as a by-product. rsc.org |
Exploration of Novel Polymer Systems and High-Performance Materials
This compound serves as a valuable building block in the synthesis of novel polymers and high-performance materials. cymitquimica.cominnospk.com Its unique chemical structure, featuring both a carboxylic acid and a methyl ester group, allows for versatile reactivity in polymerization reactions. cymitquimica.com
One area of exploration is the development of advanced copolyesters. wkaiglobal.com By incorporating MMT or its derivatives into the polymer backbone, materials with tailored properties can be created. wkaiglobal.com For example, modifications to the PET structure by introducing other monomers can lead to materials like PETG, PCTG, and PCTA, which exhibit enhanced properties such as improved chemical resistance, transparency, and toughness. wkaiglobal.com
Furthermore, terephthalate derivatives are being investigated as components in high-performance composites. mdpi.combohrium.com For instance, terephthalate salts have shown good thermal stability and compatibility with high-temperature polymers like polyether ether ketone (PEEK), offering a potential route to cost-effective, high-performance composites. mdpi.com The incorporation of graphene modified with terephthalate-based molecules into PET has also been shown to improve the mechanical properties of the resulting nanocomposites. bohrium.com
The synthesis of poly(butylene terephthalate) (PBT), another important engineering thermoplastic, can also involve MMT. researchgate.net Research has been conducted to understand the reaction kinetics and side reactions during the synthesis of PBT from terephthalic acid and dimethyl terephthalate, with MMT being a key intermediate in these processes. researchgate.net
The exploration of these novel polymer systems and high-performance materials demonstrates the potential of MMT to contribute to the development of advanced materials with a wide range of applications. researchgate.net
Development of Advanced Sensing Technologies Utilizing Terephthalate Derivatives
The inherent fluorescence of terephthalate derivatives, including this compound, is being harnessed for the development of advanced sensing technologies. mdpi.commdpi.com These sensors have applications in various fields, from environmental monitoring to biomedical diagnostics. mdpi.comnih.gov
Fluorescence-based sensors can be used to detect and quantify a range of analytes. mdpi.com For example, fluorescent probes based on terephthalate structures can be sensitive to their local environment, allowing them to report on properties like pH and the presence of specific chemical species. mdpi.com The intrinsic fluorescence of PET nanoparticles, which is derived from the terephthalate unit, has been studied for the detection and characterization of nanoplastics in environmental samples. mdpi.com
Terephthalate-based materials are also being used as substrates and components in electrochemical sensors. frontiersin.orgnih.gov Flexible electrochemical sensors have been fabricated on glycol-modified polyethylene terephthalate (PETG) substrates, demonstrating their potential for the detection of biological and chemical analytes. nih.gov Polyaniline/poly(ethylene terephthalate) (PANI/PET) films have been developed as optical sensors for acidic and basic substances in the gas phase. ama-science.orgresearchgate.net
The development of these sensing technologies is often interdisciplinary, combining principles of chemistry, materials science, and engineering. mdpi.com The ability to create sensors with high sensitivity and selectivity opens up new possibilities for real-time monitoring and analysis.
| Sensing Technology | Terephthalate Derivative Application | Analyte/Application |
| Fluorescence Spectroscopy | Intrinsic fluorescence of PET nanoparticles | Detection of nanoplastics. mdpi.com |
| Optical Sensors | Polyaniline/poly(ethylene terephthalate) films | Detection of acidic and basic gases. ama-science.orgresearchgate.net |
| Electrochemical Sensors | Glycol-modified polyethylene terephthalate (PETG) substrates | Detection of biological and chemical analytes like dopamine. nih.gov |
| Genetically Encoded Biosensors | Monitoring production of terephthalate precursors | Real-time observation of metabolite production. nih.govgoogle.com |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The research landscape for this compound and related compounds is increasingly interdisciplinary, situated at the convergence of chemistry, materials science, and environmental science. rsc.orgmdpi.com This collaborative approach is essential for addressing complex challenges and unlocking new opportunities.
From a chemistry perspective, the focus is on developing novel synthetic routes, understanding reaction mechanisms, and designing new molecules with specific functionalities. chemicalbook.comresearchgate.net This includes the design of advanced catalysts for the synthesis and transformation of MMT. mdpi.comresearchgate.net
Materials science leverages these chemical advancements to create new materials with enhanced properties. mdpi.combohrium.com This involves incorporating MMT and other terephthalate derivatives into polymers and composites to improve their mechanical, thermal, and optical characteristics. wkaiglobal.combohrium.com The development of high-performance materials for various applications, from packaging to electronics, is a key driver in this field. researchgate.netnih.gov
Environmental science plays a crucial role in both motivating and guiding this research. The environmental impact of plastic waste, particularly PET, has spurred the development of sustainable recycling technologies where MMT is a key intermediate. bohrium.comdoi.org Research in this area also focuses on the biodegradability of terephthalate-based materials and the development of methods to mitigate their environmental footprint. nih.govdoi.org The creation of sensors for detecting plastic pollutants is another important intersection of these fields. mdpi.com
Q & A
Q. What are the standard laboratory synthesis methods for Mono-methyl terephthalate (MMT), and how can purity be ensured?
MMT is typically synthesized via esterification of terephthalic acid with methanol, often using acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification involves recrystallization from solvents like ethanol or water, with purity verified via melting point analysis (219–224°C) . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for confirming structural integrity and quantifying impurities .
Q. What experimental techniques are recommended for determining MMT’s solubility and thermal properties?
Solubility can be measured gravimetrically by dissolving MMT in solvents (e.g., water, ethanol) under controlled temperatures. Differential Scanning Calorimetry (DSC) is used to determine melting points, while thermogravimetric analysis (TGA) assesses thermal stability. Researchers must report solvent purity, temperature gradients, and error margins to ensure reproducibility .
Q. How can researchers safely handle MMT given its reported irritant properties?
MMT requires handling in fume hoods with personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage should adhere to GHS guidelines (Category 2 skin/eye irritant). Spills are neutralized with inert absorbents, and waste disposal follows institutional protocols for carboxylic acid esters .
Advanced Research Questions
Q. What methodologies resolve contradictions in MMT’s environmental persistence data across studies?
Systematic reviews, as outlined in PET oligomer research, should be applied:
- Use multi-database searches (Embase, Scopus) with terms like “MMT degradation kinetics” or “hydrolysis pathways.”
- Apply PRISMA flowcharts for study selection and dual-reviewer screening to minimize bias.
- Meta-analyses should account for variables like pH, temperature, and matrix effects (e.g., soil vs. water) .
Q. How can computational modeling optimize MMT’s role in PET recycling processes?
Molecular dynamics simulations predict MMT’s interaction with catalysts (e.g., UiO-66 (Zr)) during PET decomposition under H₂. Experimental validation involves comparing simulated degradation pathways with HPLC-identified reaction products. Hybrid methods improve scalability for industrial recycling .
Q. What advanced spectroscopic techniques characterize MMT’s degradation byproducts in polymer systems?
Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups in degradation residues. Liquid Chromatography-Mass Spectrometry (LC-MS) quantifies MMT and its derivatives (e.g., terephthalic acid). Synchrotron-based X-ray Absorption Spectroscopy (XAS) probes metal-MMT interactions in catalytic systems .
Q. How do researchers address variability in MMT’s reported ecotoxicological impacts?
Standardized bioassays (e.g., Daphnia magna mortality tests) under OECD guidelines are critical. Cross-study comparisons require normalizing data to exposure duration, organism life stage, and environmental matrices. Risk assessments integrate probabilistic models to account for uncertainty .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing MMT’s structure-property relationships?
Multivariate regression models correlate MMT’s physicochemical properties (e.g., logP, solubility) with experimental outcomes. Principal Component Analysis (PCA) reduces dimensionality in datasets, while machine learning (e.g., Random Forest) predicts reactivity in novel solvent systems .
Q. How should researchers design experiments to study MMT’s role in metal-organic frameworks (MOFs)?
Controlled synthesis of MOFs (e.g., UiO-66) with MMT incorporation requires in situ XRD to monitor crystallinity. Gas adsorption studies (BET analysis) assess pore structure changes. Density Functional Theory (DFT) calculations model MMT-MOF binding energies .
Contradiction and Reproducibility Considerations
Q. Why do solubility values for MMT vary across literature, and how can this be mitigated?
Discrepancies arise from solvent purity, temperature calibration errors, and saturation endpoint definitions. Researchers should use standardized solvents (e.g., HPLC-grade), report detailed experimental protocols, and validate measurements with independent techniques (e.g., NMR dilution assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
